1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone
Description
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone is a fluorinated organic compound characterized by a 1,2,3-triazole ring substituted with a 3,4-dimethylcyclohexyl group and a trifluoroethanone moiety. The trifluoroethyl group enhances lipophilicity and metabolic stability, a common feature in bioactive fluorinated compounds .
Properties
IUPAC Name |
1-[1-(3,4-dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-7-3-4-9(5-8(7)2)18-6-10(16-17-18)11(19)12(13,14)15/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZOCNBBHXRQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)N2C=C(N=N2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone typically involves the following steps:
Cycloaddition Reaction: The initial step involves the cycloaddition of an alkyne with an azide to form the triazole ring.
Substitution Reaction: The triazole ring is then subjected to a substitution reaction with a trifluoromethyl ketone to introduce the trifluoromethyl group.
Final Assembly:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
2.1.1 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone (CAS 1271563-43-9)
- Structural Differences : Replaces the dimethylcyclohexyl group with a 3-chloro-4-methylphenyl ring.
- Properties: Molecular weight = 289.64 g/mol. The chloro substituent increases electronegativity and may enhance halogen bonding interactions compared to the cyclohexyl group.
2.1.2 1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone (C₁₄H₁₅F₃O₃)
- Structural Differences : Features a dihydroxyphenyl ring with a cyclohexyl substituent instead of a triazole.
- Properties : Melting point = 126°C. Hydroxyl groups enable hydrogen bonding, increasing polarity compared to the triazole-containing target compound. Synthesized via acylation with trifluoroacetic anhydride .
2.1.3 3',4'-Dimethylacetophenone (CAS 3637-01-2)
- Structural Differences : Lacks both the triazole ring and trifluoro group.
- Properties : Simpler structure (C₁₀H₁₂O) with lower molecular weight (148.20 g/mol). The absence of fluorine reduces metabolic stability and lipophilicity, highlighting the trifluoro group’s role in enhancing drug-like properties .
Fluorine’s Role in Bioactivity
Fluorinated compounds, such as those documented in , often exhibit enhanced bioavailability and target affinity. The trifluoro group in the target compound likely contributes to these advantages, analogous to fluorinated drugs like fluconazole or sitagliptin .
Data Tables
Table 1: Comparative Physical and Structural Properties
*TFEO = Trifluoroethanone
Research Findings and Implications
- Synthetic Challenges: The failure of 2,2,2-trifluoro-1-phenylethanone in multicomponent reactions () underscores the importance of substituent compatibility. The dimethylcyclohexyl group in the target compound may offer steric or electronic advantages for successful synthesis.
- Fluorine’s Impact: Fluorination improves metabolic stability and membrane permeability, as seen in the trifluoroethanone series .
Biological Activity
1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone (CAS Number: 1561280-62-3) is a novel compound belonging to the class of triazoles. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The triazole ring structure is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.
- Molecular Formula : C₁₂H₁₆F₃N₃O
- Molecular Weight : 275.27 g/mol
- IUPAC Name : 1-[1-(3,4-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone
- Structure : The compound features a trifluoroethanone moiety attached to a triazole ring that is further substituted with a dimethylcyclohexyl group.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Triazole derivatives are well-known for their antifungal properties. Studies have indicated that compounds containing the triazole ring can inhibit the growth of various fungal pathogens by disrupting ergosterol synthesis in fungal cell membranes.
| Study | Pathogen Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Candida albicans | 10.5 | Inhibition of ergosterol synthesis | |
| Aspergillus niger | 12.3 | Disruption of cell membrane integrity |
Anticancer Activity
Research into the anticancer potential of triazole derivatives has shown promising results. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 6.2 | Inhibition of cell proliferation |
In a study focusing on related triazole compounds, it was observed that the presence of specific substituents significantly enhances anticancer activity against various human cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes critical for cell survival and proliferation.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
- Membrane Disruption : In fungal cells, it disrupts membrane integrity by inhibiting ergosterol biosynthesis.
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of triazole derivatives showed that this compound exhibited significant activity against Candida albicans, with an IC50 value indicative of its potential as an antifungal agent.
Case Study 2: Anticancer Research
In vitro studies on breast cancer cell lines revealed that this compound could induce apoptosis at lower concentrations compared to other known triazole derivatives. This suggests a unique potency and potential for further development as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
